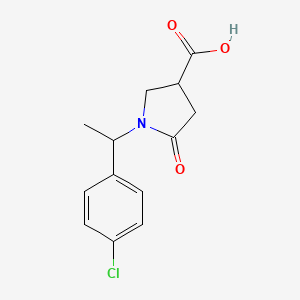

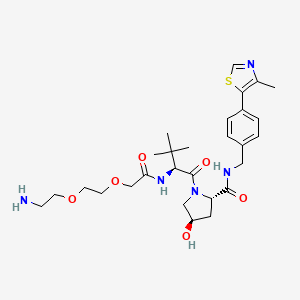

![molecular formula C27H23N3O3S B2526159 2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide CAS No. 522657-56-3](/img/structure/B2526159.png)

2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzamide derivatives, as discussed in the first paper, involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, possibly involving acylation reactions with appropriate precursors. The second paper describes the formation of a new reagent, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, through condensation, which could be a step in the synthesis of related compounds . The third paper details the synthesis of a dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate, indicating that condensation reactions are a common method in the synthesis of cyano-containing compounds .

Molecular Structure Analysis

The structure of benzamide derivatives is revealed through X-ray single crystallography in the first paper . This technique could be used to determine the molecular structure of the compound "2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide" as well. The third paper uses 1H NMR, 13C NMR, and FTIR studies to reveal the structure of a related compound . These analytical methods would likely be applicable for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The first paper mentions that the benzamide derivative with a 3,5-dinitrophenyl group undergoes a color transition in the presence of fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that the compound of interest may also participate in chemical reactions that are sensitive to the presence of specific anions or could be involved in ICT mechanisms.

Physical and Chemical Properties Analysis

The electronic properties of the molecules related to the compound of interest are analyzed using UV-Vis absorption spectroscopy in the third paper . This suggests that the electronic properties of "2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide" could be similarly studied. Additionally, cyclic voltammetry and thermal analysis (TG-DTA) are used to study the properties of the synthesized compound, which could provide insights into the electrochemical and thermal behaviors of the compound .

科学的研究の応用

Polymer Synthesis and Properties

This chemical compound has been implicated in the development of advanced polymers, including polyamides and polyimides. Studies have shown its utility in synthesizing aromatic polyamides and polyimides with exceptional thermal stability and solubility in polar solvents. For example, research demonstrates the synthesis of polyamides and polyimides using monomers derived through nucleophilic substitution, showcasing polymers with high glass transition temperatures and significant thermal decomposition resistance, indicating their potential for high-performance applications (Yang & Lin, 1995; Liaw et al., 2002). These materials demonstrate excellent solubility and processability, making them ideal candidates for advanced material applications.

Medicinal Chemistry and Drug Development

In medicinal chemistry, focused library development has leveraged this compound, particularly in the context of dynamin GTPase inhibitors. This application highlights the compound's role in synthesizing inhibitors that are potent and selective, indicating its importance in the discovery and development of new therapeutics. For instance, modifications of the core structure have led to derivatives with enhanced potency against specific targets, reflecting the compound's versatility in drug design and development (Gordon et al., 2013).

特性

IUPAC Name |

2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3S/c1-18-11-13-23(14-12-18)34(32,33)30-17-22(24-9-4-5-10-25(24)30)15-21(16-28)27(31)29-26-19(2)7-6-8-20(26)3/h4-15,17H,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZRJQVLMPQOCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=C(C=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

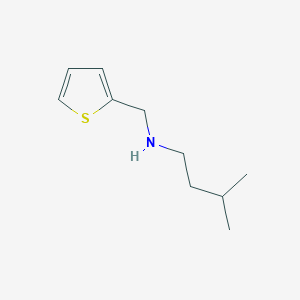

![8-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2526078.png)

![1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B2526080.png)

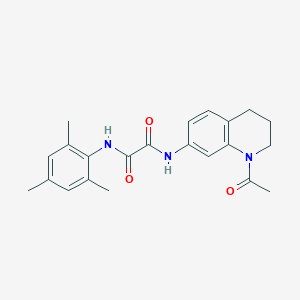

![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2526085.png)

![N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide](/img/structure/B2526086.png)

![N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2526090.png)

![diethyl 2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2526095.png)

![7-cyclopropyl-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2526096.png)